Benzoyl-L-citrulline methyl ester

Description

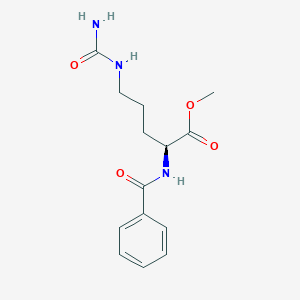

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-benzamido-5-(carbamoylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLRYYLMUJSMGC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931792 | |

| Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14325-36-1 | |

| Record name | N5-(Aminocarbonyl)-N2-benzoyl-L-ornithine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14325-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014325361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-{[Hydroxy(imino)methyl]amino}-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N5-(aminocarbonyl)-N2-benzoyl-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Interactions and Mechanistic Elucidation of Benzoyl L Citrulline Methyl Ester Reactions

Enzyme Active Site Mapping and Substrate Binding Mode Characterization

The binding of α-N-benzoyl-L-citrulline methyl ester (BCME) within the active site of enzymes like papain is a critical first step in catalysis. nih.govresearchgate.net The active site of these enzymes is a precisely arranged three-dimensional pocket that facilitates substrate recognition and subsequent chemical transformation. For instance, in papain, the active site contains a catalytic dyad composed of Cysteine-25 (Cys25) and Histidine-159 (His159). nih.govacs.org

Substrate specificity studies help to map the active site and determine the requirements for catalytic activity. The modification of the α-amino group of arginine with a bulky, hydrophobic benzoyl group, as seen in Nα-benzoyl-L-arginine, leads to a significant reduction in the Michaelis constant (Km), indicating tighter binding to the active site. nih.gov Although BCME is a derivative of L-citrulline, its structural similarity to Nα-benzoyl-L-arginine ethyl ester (BAEE), a well-known substrate for enzymes like trypsin and PADI4, makes it a useful tool for studying active site interactions. researchgate.netbiorxiv.org In the case of protein arginine deiminase 2 (PAD2), the enzyme shows a preference for substrates with a benzoylated N-terminus, with Nα-benzoyl-L-arginine ethyl ester (BAEE) being deiminated more efficiently than other similar substrates. acs.org The crystal structure of enzymes in complex with substrates or inhibitors reveals key interactions. For example, in PAD4, the inhibitor GSK199 directly interacts with the active site residues Asp473 and His471. nih.gov

The binding of the substrate is often accompanied by conformational changes in the enzyme. In papain, the binding of ligands at the active site enhances the stability of structural elements like helix 9. acs.org The initial binding event positions the substrate for the subsequent chemical steps of the reaction.

Analysis of Proton Transfer Mechanisms in Enzymatic Catalysis

Proton transfer is a fundamental process in many enzymatic reactions, including those involving benzoyl-L-citrulline methyl ester. In the catalytic mechanism of papain, His159 acts as a general base, abstracting a proton from the thiol group of Cys25. nih.govacs.org This deprotonation enhances the nucleophilicity of the cysteine residue, preparing it for attack on the substrate. nih.govcsbsju.edu

The proton transfer from Cys25 to His159 is a key step in the acylation phase of the reaction. nih.govacs.org Following the formation of the tetrahedral intermediate, the now-protonated His159 can act as a general acid, donating a proton to the leaving group, which in the case of BCME hydrolysis is methanol (B129727). nih.govacs.org This proton transfer facilitates the collapse of the tetrahedral intermediate and the release of the first product. nih.gov

Solvent isotope effect (SIE) studies can provide insights into the role of proton transfer in the rate-limiting step of a reaction. A relatively small SIE suggests that proton transfer may not be the primary contributor to the rate-limiting step. acs.orgnih.gov In the case of PAD2, the small SIE observed on kcat suggests that proton transfer contributes minimally to the rate-limiting step of the reaction. acs.orgnih.gov The pKa values of the catalytic residues are also crucial. In a hydrophobic environment, the pKa of a residue like glutamic acid can be increased, making it a better general acid at higher pH values. csbsju.edu The architecture of the active site can influence the pKa of key residues; for instance, the active site of PADs does not promote the formation of a highly reactive low pKa thiolate in significant amounts. nih.gov

Characterization of Tetrahedral Intermediate Formation and Stability

The formation of a tetrahedral intermediate is a hallmark of many enzyme-catalyzed hydrolysis and transferase reactions. In the papain-catalyzed hydrolysis of this compound, the nucleophilic attack of the Cys25 thiolate on the carbonyl carbon of the ester group leads to the formation of a tetrahedral intermediate. nih.govacs.org This intermediate is characterized by a transient covalent bond between the enzyme and the substrate. nih.gov

The stability of the tetrahedral intermediate is a critical factor in the catalytic cycle. The formation of the first tetrahedral intermediate (TI1) corresponds to a local energy minimum in the reaction pathway. nih.gov For instance, in a QM/MM metadynamics study of BCME hydrolysis by papain, the formation of TI1 was found to be a local minimum of 1.69 kcal mol⁻¹. nih.gov In this intermediate state, the newly formed S–C bond is approximately 1.80 Å long. nih.gov

The collapse of the tetrahedral intermediate is facilitated by proton transfer events. nih.govacs.org In the deacylation step of the papain mechanism, a water molecule attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate (TI2). nih.govacs.org The collapse of this second intermediate regenerates the free enzyme and releases the final product, α-N-benzoyl-L-citrulline. nih.gov The energy barrier for the formation of the second tetrahedral intermediate (TI2) in a related reaction was found to be associated with a transition state (TS3) having a free energy barrier of 2.79 kcal mol⁻¹, with the formation of TI2 itself corresponding to a local minimum of -7.56 kcal mol⁻¹. nih.gov

The table below summarizes key parameters related to the tetrahedral intermediates in a similar enzymatic reaction.

| Intermediate/Transition State | Free Energy (kcal mol⁻¹) | Key Bond Distance (S–C) |

| TS1 | 14.53 | - |

| TI1 | 1.69 | 1.80 Å |

| TS3 | 2.79 | - |

| TI2 | -7.56 | 1.89 Å |

Table 1: Energetic and structural parameters for tetrahedral intermediates and transition states in a papain-catalyzed reaction. Data derived from a QM/MM metadynamics study. nih.gov

Computational Biochemistry and Mechanistic Modeling of Benzoyl L Citrulline Methyl Ester Reactions

Application of Quantum Mechanics/Molecular Mechanics (QM/MM) Metadynamics Simulations

Hybrid QM/MM metadynamics simulations represent a powerful tool for studying enzymatic reactions. This method treats the chemically active region of the system (the substrate and key enzyme residues) with quantum mechanics (QM), which accurately describes the electronic changes during bond formation and breakage, while the larger protein environment and solvent are modeled using the computationally less expensive molecular mechanics (MM) force fields. nih.gov

In the case of the papain-catalyzed hydrolysis of BCME, QM/MM metadynamics simulations have been employed to explore the entire reaction mechanism. nih.govacs.org This approach allows researchers to map the reaction pathway, identify intermediate structures, and calculate the energy barriers associated with each step. nih.gov The simulations were initiated by establishing the initial enzyme-substrate structures through covalent molecular docking and molecular dynamics. nih.govacs.org The reaction mechanism was then explored using the QM/MM metadynamics simulations to retrieve the energetic profiles of the hydrolysis reaction. nih.gov

Collective variables (CVs) are crucial in these simulations to guide the exploration of the reaction's high-dimensional free energy surface. For the BCME hydrolysis by papain, key CVs included distances representing the proton transfer between the catalytic dyad residues (Cys25 and His159) and the forming and breaking of covalent bonds, such as the nucleophilic attack of the Cys25 sulfur atom on the substrate's ester carbon (C-S bond formation) and the subsequent cleavage of the C-O bond to release methanol (B129727). acs.org

Free Energy Surface Computations for Hydrolytic Pathways

A primary output of QM/MM metadynamics simulations is the free energy surface (FES) of the reaction, which provides a thermodynamic and kinetic profile of the hydrolytic pathway. nih.gov For the hydrolysis of BCME by papain, computations have revealed a stepwise mechanism. acs.org

The process involves two main stages: acylation and deacylation. nih.gov

Acylation : The Cys25 residue of papain attacks the ester group of BCME, leading to the formation of a tetrahedral intermediate (TI1) and an acyl-enzyme complex, with the release of methanol.

Deacylation : A water molecule attacks the acyl-enzyme intermediate, forming a second tetrahedral intermediate (TI2), which then collapses to release the final product, α-N-benzoyl-L-citrulline, and regenerate the free enzyme. nih.gov

Simulations have calculated the free energy of activation (ΔG‡) for the rate-limiting step of this reaction. The computed ΔG‡ for the formation of the first transition state (TS1) was found to be 13.64 kcal/mol. acs.org This value shows close agreement with the experimentally derived free energy of approximately 15.7 kcal/mol (calculated from the experimental turnover number, kcat, of 15.54 ± 1.62 s⁻¹ at 25 °C), validating the performance of the computational model. acs.org

| Reaction Step | Species | Calculated Free Energy (kcal/mol) | Experimental Free Energy (kcal/mol) |

|---|---|---|---|

| Acylation | Transition State 1 (TS1) | 13.64 | ~15.7 |

| Rate-Limiting Step | - | - |

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Within the QM/MM framework, Density Functional Theory (DFT) is the quantum mechanical method of choice for calculating the electronic structure of the reactive region. nih.gov For the BCME hydrolysis study, the B3LYP functional combined with the 6-31G(d,p) basis set was used for geometry optimization of the tetrahedral intermediates, and the B3LYP/GPW level of theory was implemented within the CP2K software package for the QM/MM simulations. nih.govacs.org

DFT provides a robust description of electron correlation effects at a manageable computational cost, which is essential for accurately modeling the bond-breaking and bond-forming processes that define the chemical reaction. researchgate.net The use of DFT allowed for the precise calculation of the potential energy surface and the determination of the geometries of transient species like tetrahedral intermediates and transition states. nih.govresearchgate.net This level of theory was critical for evaluating the performance of the QM/MM simulations by comparing the computed free energies with those derived from experimental kinetics. nih.govacs.org

Simulation of Enzyme-Substrate Complexes and Transition State Architectures

Computational simulations provide a four-dimensional view (3D structure plus time) of the enzyme-substrate interactions throughout the catalytic cycle. The initial enzyme-substrate complex of papain and BCME was modeled based on the crystal structure of papain (PDB ID: 1PPN). nih.govacs.org

The simulations revealed the precise architecture of the key states along the reaction coordinate:

Enzyme-Substrate Complex : BCME fits into the active site of papain, positioned for nucleophilic attack. The catalytic dyad, Cys25 and His159, is primed for action, with His159 acting as a general base to deprotonate the Cys25 thiol. nih.gov

Transition States (TS1, TS2, etc.) : The simulations characterize the fleeting geometries of the transition states, which correspond to the peaks on the free energy profile. For instance, the structure of TS1 involves the partial formation of the Cys25-S—C(ester) bond and partial proton transfer from Cys25 to His159. acs.org

Advanced Analytical Techniques in Benzoyl L Citrulline Methyl Ester Research

Spectrophotometric Assays for Real-Time Kinetic Monitoring

Spectrophotometric assays are fundamental for studying the kinetics of PAD enzymes using substrates like Nα-benzoyl-L-arginine ethyl ester (BAEE), a close structural analog of Benzoyl-L-citrulline methyl ester. nih.gov These methods are often adapted to monitor the enzymatic conversion of the arginine derivative to its citrulline counterpart.

One common method is a colorimetric assay that detects the formation of the ureido group in the citrulline product. scispace.com After the enzymatic reaction is stopped, a coloring reagent, typically containing diacetyl monoxime (DAMO) and antipyrine (B355649) under strong acidic conditions, is added. nih.gov This mixture reacts specifically with the ureido group of the newly formed benzoyl-L-citrulline, producing a yellow-colored product with a characteristic absorbance maximum at 464 nm. nih.gov The amount of product can be quantified by comparing the absorbance to a standard curve generated with known concentrations of L-citrulline. nih.gov

For continuous, real-time kinetic monitoring, a coupled enzymatic assay can be employed. This method is based on measuring the production of ammonia (B1221849), a stoichiometric byproduct of the deimination reaction. nih.gov The released ammonia is used by glutamate (B1630785) dehydrogenase to convert α-ketoglutamate to glutamate, a reaction that simultaneously oxidizes NADH to NAD+. nih.gov The rate of the reaction can be monitored continuously by tracking the decrease in absorbance at 340 nm as NADH is consumed. nih.gov This assay is particularly suitable for kinetic studies as it allows for continuous monitoring of purified PAD activity. nih.gov

Table 1: Comparative Kinetic Parameters of PAD Isozymes with Benzoylated Arginine Derivatives

This table presents steady-state kinetic parameters for human PAD1 and PAD3 with various small molecule substrates analogous to this compound. Data was obtained by incubating the respective enzyme at 37 °C. nih.gov

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| N-α-Benzoyl-L-arginine Amide (BAA) | PAD1 | 1.0 ± 0.2 | 22 ± 2 | 22,000 |

| N-α-Benzoyl-L-arginine Methyl Ester (BAME) | PAD1 | 0.37 ± 0.07 | 4.3 ± 0.2 | 12,000 |

| N-α-Benzoyl-L-arginine Ethyl Ester (BAEE) | PAD1 | 0.26 ± 0.04 | 1.4 ± 0.04 | 5,400 |

| N-α-Benzoyl-L-arginine Amide (BAA) | PAD3 | 1.4 ± 0.3 | 0.0031 ± 0.0002 | 2.2 |

| N-α-Benzoyl-L-arginine Methyl Ester (BAME) | PAD3 | 0.5 ± 0.2 | 0.0006 ± 0.0001 | 1.2 |

| N-α-Benzoyl-L-arginine Ethyl Ester (BAEE) | PAD3 | 0.17 ± 0.05 | 0.0003 ± 0.00003 | 1.8 |

Advanced Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the separation and quantification of this compound from its substrate precursor and other reaction components. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing enzymatic reactions involving this compound. nih.gov It provides the capability to separate the substrate, product, and other components of a reaction mixture with high resolution. creative-biolabs.com Reversed-phase HPLC (RP-HPLC) using C18 columns is commonly employed for the separation of these compounds. nih.govrsc.org

Due to the lack of strong chromophores in amino acid derivatives, detection sensitivity can be a challenge. jfda-online.com To overcome this, pre-column or post-column derivatization is often used to introduce UV-absorbing or fluorescent tags, significantly enhancing detection by UV or fluorescence detectors (FLD). jfda-online.comconicet.gov.ar For instance, derivatizing the resulting citrulline product with agents like 9-fluorenylmethylchloroformate (FMOC-Cl) allows for sensitive quantification. rsc.org HPLC methods are valued for their precision, reproducibility, and the ability to be automated for high-throughput analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of amino acids, but it requires that the non-volatile amino acids be converted into volatile and thermally stable derivatives. sigmaaldrich.com This is typically achieved through a two-step derivatization process. nih.govmdpi.com The first step is an esterification of the carboxyl groups, for example, by reacting with methanolic HCl to form methyl esters. mdpi.comresearchgate.net The second step involves the acylation of amino and other functional groups using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com

A critical consideration in the analysis of citrulline is its potential degradation under certain derivatization conditions. nih.govmdpi.com Standard procedures where esterification is performed first under strong acidic conditions can cause the hydrolysis of citrulline to ornithine, leading to inaccurate quantification. nih.govconsensus.app To circumvent this, a modified procedure that reverses the order of the derivatization steps—pentafluoropropionylation followed by methyl esterification—has been shown to enable the discrimination and simultaneous analysis of citrulline and ornithine. nih.govconsensus.app

Chemical derivatization is a key strategy to improve the analytical performance of detection methods for this compound and its related compounds. nih.gov The choice of derivatizing agent depends on the analytical technique being used.

For HPLC with UV or fluorescence detection, reagents that introduce a chromophore or fluorophore are used. jfda-online.comconicet.gov.ar For mass spectrometry, derivatization can be used to increase the mass of the analyte, making it easier to distinguish from background ions and confirming its identity. nih.gov For example, reacting the ureido group of citrulline with 2,3-butanedione (B143835) and antipyrine results in a mass increase of 238 Da, which is readily detected by MS. nih.govresearchgate.net

Table 2: Common Derivatization Reagents and Their Applications

This table summarizes various derivatization agents used to enhance the detection of citrulline and related amino acids in chromatographic and mass spectrometric analyses.

| Derivatization Reagent | Target Functional Group | Enhanced Detection Method | Benefit |

| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary/Secondary Amines | HPLC-UV, HPLC-FLD | Adds a highly UV-absorbent and fluorescent tag. rsc.orgconicet.gov.ar |

| o-phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Rapid reaction at room temperature to form a fluorescent product. jfda-online.com |

| Pentafluoropropionic anhydride (PFPA) | Amines, Hydroxyls | GC-MS | Creates volatile and thermally stable derivatives for GC analysis. nih.govmdpi.com |

| 2,3-Butanedione (+ Antipyrine) | Ureido Group (Citrulline) | Mass Spectrometry (MS) | Increases mass by 50 Da or 238 Da, respectively, for easier MS detection. nih.govresearchgate.net |

| Phenylglyoxal | Ureido Group (Citrulline) | HPLC-FLD, MS | Reacts specifically with the ureido group under acidic conditions to form fluorescent adducts. nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amines, Hydroxyls, Carboxyls | GC-MS | Forms stable tert-butyl dimethylsilyl (TBDMS) derivatives for GC analysis. sigmaaldrich.com |

Distinguishing between the L- and D-enantiomers of citrulline and its derivatives is crucial in many biological contexts. Chiral separation techniques are employed to resolve these stereoisomers. A primary method involves the use of HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have proven effective in separating the enantiomers of amino acids, including citrulline, often after derivatization with a tag like FMOC. nih.gov

Another advanced approach combines derivatization with a chiral reagent followed by analysis with ion mobility spectrometry-mass spectrometry. For instance, derivatization of amino acids with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) creates diastereomers that can be separated using Trapped Ion Mobility Spectrometry (TIMS), which resolves molecules based on their size, shape, and charge. nih.gov This technique has successfully achieved enantiomeric separation for a wide range of amino acids. nih.gov

Mass Spectrometry-Based Approaches for Characterization in Enzymatic Studies

Mass spectrometry (MS) is a powerful tool for the detailed characterization of enzymatic reactions involving this compound. It allows for the unambiguous identification of reaction products and provides insights into the catalytic mechanism. nih.gov

Direct analysis of reaction mixtures by techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the conversion of the substrate to the product by detecting the expected mass change. acs.org MS is particularly valuable in mechanistic studies using stable isotopes. For example, by conducting the PAD enzyme reaction in ¹⁸O-labeled water, researchers can use ESI-MS to determine if the oxygen atom in the product's ureido group originates from water, which helps to elucidate the hydrolytic mechanism of the enzyme. acs.org Such an experiment was performed to study the hydrolysis of the related substrate BAEE. acs.org Furthermore, theoretical studies using QM/MM metadynamics simulations have been conducted to compute the free energies associated with the hydrolysis of this compound itself. acs.org

Tandem mass spectrometry (MS/MS) is used to identify the exact sites of citrullination in larger peptides and proteins. nih.gov This can be done by detecting the small mass difference of +0.98 Da that occurs when an arginine residue is converted to a citrulline residue. nih.gov To improve the reliability of this detection, chemical derivatization strategies that introduce a larger mass shift upon reaction with citrulline are often employed. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Product Identification

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic synthesis and biochemical research for its simplicity, speed, and efficiency. In the context of this compound, TLC serves as an invaluable tool for the real-time monitoring of reaction progress, identification of products, and assessment of compound purity. chemimpex.comnih.gov This chromatographic method allows researchers to quickly separate components in a mixture based on their differential partitioning between a stationary phase (typically a plate coated with silica (B1680970) gel) and a liquid mobile phase. akjournals.com

The primary application of TLC in this compound research is to track the conversion of starting materials to the desired product. For instance, during the synthesis of this compound from its precursors, such as N-α-benzoyl-L-arginine methyl ester (BAME), small aliquots of the reaction mixture can be spotted onto a TLC plate at various time intervals. nih.govscielo.org.mx As the plate develops in a suitable solvent system, the starting material and the product will travel up the plate at different rates, resulting in distinct spots. The rate of travel, quantified as the Retention Factor (Rf value), is dependent on the compound's polarity and its interaction with the stationary and mobile phases. The disappearance of the starting material's spot and the appearance and intensification of the product's spot signify the progression of the reaction.

One notable application of TLC is in studying the enzymatic conversion of arginine derivatives to citrulline derivatives. Research on the bacterium Porphyromonas gingivalis has employed TLC to analyze the production of N-α-benzoyl-L-citrulline methyl ester (BCME). nih.gov In these studies, bacterial strains were incubated with N-α-benzoyl-L-arginine methyl ester (BAME). nih.gov After incubation, the supernatants were analyzed by TLC to detect the formation of BCME. nih.gov The results demonstrated a complete conversion of the substrate, as the TLC plates showed spots corresponding to N-α-benzoyl-L-citrulline and BCME, with no remaining BAME detected in the lanes for the active bacterial strains. nih.gov

The clear separation of substrates and products is crucial for accurate identification. For example, in related analyses, L-arginine and L-citrulline show distinct Rf values, allowing for unambiguous identification on a silica gel plate. scispace.com This principle of separation is directly applicable to their more complex derivatives.

Below is a representative data table illustrating how TLC can be used to distinguish between this compound and related compounds involved in its synthesis or enzymatic production.

Table 1: Representative TLC Data for this compound and Related Compounds

| Compound | Role | Typical Rf Value | Visualization Notes |

|---|---|---|---|

| N-α-Benzoyl-L-arginine methyl ester (BAME) | Substrate | 0.35 | Visible spot under UV light; may react with ninhydrin (B49086) if free amine is present. |

| This compound | Product | 0.50 | Visible spot under UV light; distinct from substrate. |

| L-Arginine | Precursor | 0.33 scispace.com | Reacts with ninhydrin to produce a characteristic color. akjournals.com |

| L-Citrulline | Precursor/Byproduct | 0.86 scispace.com | Reacts with ninhydrin; clearly separated from L-arginine. akjournals.comscispace.com |

The process involves spotting the reaction mixture and relevant standards (pure samples of starting material and expected product) on the same plate. scispace.com After development, the plate is visualized, typically using a UV lamp (if the compounds are UV-active, like those containing a benzoyl group) or by staining with a chemical reagent such as ninhydrin, which reacts with amino groups to produce colored spots. akjournals.com By comparing the Rf value of the new spot in the reaction mixture to the Rf of the standard, the product can be confidently identified. Furthermore, TLC is a standard method for confirming the purity of the final isolated this compound, with commercial suppliers often citing a purity of ≥98% as determined by TLC. chemimpex.comas-1.co.jp

Q & A

Q. What are the recommended methodologies for synthesizing Benzoyl-L-citrulline methyl ester, and how can purity be ensured post-synthesis?

Synthesis typically involves esterification of Benzoyl-L-citrulline using methanol under acid or base catalysis. Key steps include:

- Catalyst selection : Base catalysts (e.g., potassium hydroxide) or acid catalysts (e.g., sulfuric acid) can be optimized based on reaction efficiency and byproduct formation .

- Purity assessment : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for quantifying impurities. A purity threshold of ≥95% is standard for research-grade material .

- Post-synthesis purification : Recrystallization in ethanol or methanol, followed by vacuum drying, ensures removal of unreacted substrates .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols should include:

- Temperature and humidity stress tests : Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months. Monitor degradation via HPLC or GC-MS .

- Light sensitivity : Expose aliquots to UV (254 nm) and visible light for 48–72 hours to assess photodegradation .

- Data interpretation : Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers optimize reaction parameters for synthesizing this compound using statistical experimental design?

The Taguchi method (orthogonal arrays) is ideal for multi-factor optimization with minimal experimental runs:

- Parameters to vary : Catalyst concentration (0.5–2.0%), molar ratio (alcohol:substrate = 3:1–9:1), temperature (25–60°C), and reaction time (2–12 hours) .

- Output metrics : Yield (%) and purity (HPLC).

- Statistical analysis : Calculate signal-to-noise (S/N) ratios (larger-the-better) and perform ANOVA to rank parameter significance. For example, catalyst concentration may contribute >70% to yield variance .

Q. What strategies resolve contradictions in enzyme kinetic data involving this compound as a substrate or inhibitor?

Contradictions often arise from non-linear kinetics or competing inhibition mechanisms. Address these by:

- Lineweaver-Burk analysis : Plot 1/velocity vs. 1/[substrate] to distinguish competitive vs. non-competitive inhibition .

- Data validation : Replicate assays under standardized conditions (pH 7.4, 37°C) and use enzyme-specific controls (e.g., L-citrulline analogs) .

- Advanced modeling : Apply the Michaelis-Menten equation with non-linear regression to account for allosteric effects .

Q. How can researchers validate the chiral purity of this compound, and what analytical techniques are most reliable?

Chiral purity is critical for biological activity studies. Recommended methods:

- Chiral HPLC : Use a Chiralpak IA column with 20% 2-propanol/hexane mobile phase. Fluorescence detection (λ_ex = 470 nm, λ_em = 530 nm) enhances sensitivity for low-abundance enantiomers .

- GC-MS with chiral derivatization : Derivatize with NBD chloride (4-chloro-7-nitrobenzofurazan) to resolve enantiomers. Monitor fragments at m/z 299 (L-form) and m/z 301 (D-form) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.